3-(Trifluoromethylsulfonyl)benzaldehyde
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Overview
Description
3-(Trifluoromethylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O3S and a molecular weight of 238.18 g/mol. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethylsulfonyl)benzaldehyde are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulfonyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Trifluoromethylsulfonyl)benzoic acid.
Reduction: 3-(Trifluoromethylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethylsulfonyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethylsulfonyl group, which can enhance the biological activity of drug molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)benzaldehyde is not well-documented. the trifluoromethylsulfonyl group is known to influence the reactivity and biological activity of the compound. The presence of this group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the sulfonyl group.
4-(Trifluoromethylsulfonyl)benzaldehyde: Similar structure with the trifluoromethylsulfonyl group in a different position on the benzene ring.
Uniqueness
3-(Trifluoromethylsulfonyl)benzaldehyde is unique due to the presence of both the trifluoromethylsulfonyl group and the aldehyde group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWSPYTPMTNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274904-33-4 |
Source
|
Record name | 3-(Trifluoromethylsulfonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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